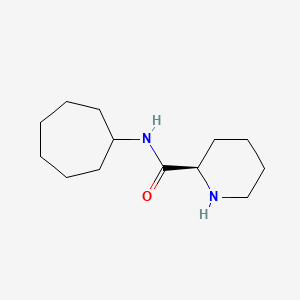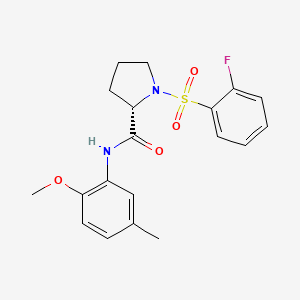![molecular formula C12H19NO4 B7645350 2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid](/img/structure/B7645350.png)
2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid, also known as CPCCOEt, is a synthetic compound that belongs to the family of metabotropic glutamate receptor (mGluR) antagonists. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In
Mécanisme D'action
2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid acts as a competitive antagonist of mGluR1, which inhibits the activity of the receptor. This results in a decrease in the release of neurotransmitters, such as glutamate, which is involved in the regulation of synaptic transmission and plasticity. This compound has been shown to have a selective effect on mGluR1, which makes it a promising therapeutic agent for the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of glutamate in the hippocampus, which is involved in the regulation of learning and memory. This compound has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the mGluR1 receptor. In addition, this compound has been shown to have anticonvulsant effects, which may be due to its ability to modulate the activity of the glutamatergic system.
Avantages Et Limitations Des Expériences En Laboratoire
2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid has several advantages for lab experiments. It has a high affinity for mGluR1, which makes it a useful tool for investigating the role of this receptor in various neurological and psychiatric disorders. This compound is also a selective antagonist, which means that it does not affect other receptors in the brain. However, one limitation of this compound is that it has a short half-life, which means that it needs to be administered frequently in order to maintain its therapeutic effects.
Orientations Futures
There are several future directions for the study of 2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and Alzheimer's disease. Another direction is to investigate its mechanism of action in more detail, including its effect on other neurotransmitter systems in the brain. Finally, future studies could investigate the development of new compounds that are based on the structure of this compound, which may have improved pharmacological properties.
Méthodes De Synthèse
2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid is synthesized by reacting cyclopentylmagnesium bromide with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with (2S)-2-amino-6-methylheptane-1,7-diol in the presence of diisopropylethylamine to yield this compound. The purity of the final product is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for mGluR1, which is involved in the regulation of synaptic transmission and plasticity. This compound has been used in several studies to investigate the role of mGluR1 in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction.
Propriétés
IUPAC Name |
2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c14-11(15)8-13(9-4-1-2-5-9)12(16)10-6-3-7-17-10/h9-10H,1-8H2,(H,14,15)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFCLXNGOXCXKG-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC(=O)O)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N(CC(=O)O)C(=O)[C@@H]2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7645271.png)
![[2-(Methylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7645278.png)
![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B7645282.png)

![3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol](/img/structure/B7645288.png)
![N-[(1S,2S)-2-methoxycyclohexyl]-4-methylsulfonylaniline](/img/structure/B7645294.png)


![2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylacetamide](/img/structure/B7645326.png)
![cyclobutyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7645339.png)
![2,6-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]pyrimidin-4-amine](/img/structure/B7645345.png)

![(E)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enoic acid](/img/structure/B7645364.png)